![molecular formula C20H18FNO4 B2664666 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010886-37-9](/img/structure/B2664666.png)
3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxyethyl group, and a chromeno[8,7-e][1,3]oxazin core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazin core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including cyclization, oxidation, and substitution to introduce the various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the core structure.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound belongs to the class of oxazines, which are heterocyclic compounds featuring an oxygen atom in a six-membered ring. The synthesis of 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be achieved through several methodologies, including:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while being environmentally friendly.
- Multicomponent Reactions : These reactions allow for the efficient assembly of the compound from various precursors under controlled conditions.
The molecular structure of this compound suggests potential interactions with biological targets, making it a subject of interest for further research.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The structural features of oxazines often correlate with anti-inflammatory activities, positioning this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of oxazine derivatives:
- Antitumor Activity : Similar compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, talazoparib, a known PARP inhibitor, has demonstrated significant antitumor activity in BRCA mutation-associated cancers . This highlights the potential for this compound to be explored in similar therapeutic contexts.
- Mechanism of Action : The exact mechanism by which this compound exerts its effects is not fully understood. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease processes. Ongoing research aims to elucidate these interactions further.
Potential Applications in Drug Development
Given its structural characteristics and preliminary findings regarding its biological activities, this compound has several potential applications:
- Drug Discovery : Its unique chemical structure makes it a valuable candidate for developing new therapeutic agents targeting cancer and infectious diseases.
- Therapeutic Formulations : The compound's favorable pharmacokinetic properties could facilitate its formulation into effective therapeutic agents.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound's binding affinity and selectivity, while the methoxyethyl group may influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-fluorophenyl)propionic acid
9-(2-methoxyethyl)chromeno[8,7-e][1,3]oxazin-4(8H)-one
Chromeno[8,7-e][1,3]oxazin derivatives
Uniqueness
This compound is unique due to the combination of the fluorophenyl and methoxyethyl groups attached to the chromeno[8,7-e][1,3]oxazin core. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biologische Aktivität
3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound is believed to exert its biological effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP plays a crucial role in DNA repair mechanisms, particularly in cells with BRCA1 or BRCA2 mutations. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that rely on this repair pathway.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated significant antitumor activity:
- In vitro Studies : In cell line studies, compounds with structural similarities have shown potent inhibition of cancer cell proliferation. For instance, talazoparib (a related PARP inhibitor) has shown an EC50 of 0.3 nM in BRCA1 mutant MX-1 breast cancer cells and 5 nM in Capan-1 cells .
- In vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor growth when administered orally. Talazoparib has shown remarkable efficacy in xenograft models involving BRCA1 mutant tumors .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:
- Bioavailability : Compounds like talazoparib have been noted for their oral bioavailability and prolonged half-life (approximately 50 hours), allowing for once-daily dosing regimens .
- Metabolism : Metabolic studies indicate that these compounds undergo extensive hepatic metabolism but retain sufficient active concentrations to exert therapeutic effects.
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of PARP inhibitors similar to this compound:
- Phase I Trials : A study involving talazoparib showed a maximum tolerated dose (MTD) of 1.0 mg/day with significant antitumor responses observed in patients with BRCA mutation-associated cancers. The trial reported confirmed responses in approximately 50% of patients treated at this dose level .
- Adverse Events : Common adverse effects included fatigue and anemia; however, the overall safety profile was deemed acceptable with careful monitoring .
Data Table: Summary of Clinical Findings
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-24-9-8-22-10-16-18(26-12-22)7-6-15-19(23)17(11-25-20(15)16)13-2-4-14(21)5-3-13/h2-7,11H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWMJRIPBYLVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.